
2-(羟甲基)蒽醌
描述
2-(Hydroxymethyl)anthraquinone, also known as 2-Hydroxymethyl-9,10-anthracenedione, is an anthraquinone derivative with the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol . This compound is known for its broad-spectrum anti-inflammatory effects and is found in various medicinal plants .
科学研究应用
2-(羟甲基)蒽醌在科学研究中有多种应用:
作用机制
2-(羟甲基)蒽醌的作用机制涉及多种途径:
生化分析
Biochemical Properties
2-(Hydroxymethyl)anthraquinone interacts with various biomolecules in biochemical reactions. It is known to chemically cage sex pheromones, such as (Z)-11-hexadecen-1-ol, a sex pheromone of Chilo infuscatellussnellen . The nature of these interactions is primarily through the photoremovable protecting group (PRPG) property of 2-(Hydroxymethyl)anthraquinone .
Cellular Effects
The cellular effects of 2-(Hydroxymethyl)anthraquinone are primarily observed in its role as an anti-inflammatory agent . It has been reported to attenuate lipopolysaccharide-induced pulmonary edema, myeloperoxidase activity, and inflammatory cytokine production . It also influences cell function by impacting cell signaling pathways, specifically the TLR4-NF-κB pathway .
Molecular Mechanism
At the molecular level, 2-(Hydroxymethyl)anthraquinone exerts its effects through several mechanisms. It has been shown to suppress the production of NO, TGF-β1, TNF-α, IL-6, and IL-1β in lipopolysaccharide-stimulated RAW 264.7 macrophage cells . Furthermore, it antagonizes TLR4 expression and the activation of NF-κB, thereby mediating its protective effects on lipopolysaccharide-induced inflammation .
Temporal Effects in Laboratory Settings
It has been reported to show significant antioxidative activity, raising the levels of SOD and GSH and depleting the MDA level in serum of acute lung injury mice .
准备方法
合成路线和反应条件: 一种合成蒽醌衍生物(包括 2-(羟甲基)蒽醌)的经典方法涉及在焦磷酰氯中对 2-(4-烷基苯甲酰基)苯甲酸衍生物进行分子内环化 . 该方法可以形成蒽醌环结构。
工业生产方法: 2-(羟甲基)蒽醌的工业生产方法没有详细记录。 一般方法涉及使用有机合成技术来达到所需的纯度和收率。
化学反应分析
反应类型: 2-(羟甲基)蒽醌经历各种化学反应,包括:
氧化: 苄醇基团可以被氧化为醛.
还原: 蒽醌的羰基可以在特定条件下被还原.
光氧化还原反应: 该化合物可以发生激发态分子内氧化还原反应,其中苄醇被氧化,蒽醌羰基被还原.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 等还原剂。
光氧化还原反应: 这些反应通常在光照射下发生在水溶液中.
主要产物:
氧化: 形成相应的醛。
还原: 形成相应的醇或氢醌。
光氧化还原反应: 同时形成氧化和还原产物.
相似化合物的比较
2-(羟甲基)蒽醌可以与其他蒽醌衍生物进行比较:
类似化合物:
独特性: 2-(羟甲基)蒽醌因其独特的抗炎和抗氧化特性,以及其进行光氧化还原反应的能力而独树一帜,使其成为科学研究和工业应用中一种宝贵的化合物 .
属性
IUPAC Name |
2-(hydroxymethyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKHAJGLEVKEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169278 | |
| Record name | 2-(Hydroxymethyl)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17241-59-7 | |
| Record name | 2-(Hydroxymethyl)anthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17241-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hydroxymethyl)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017241597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Hydroxymethyl)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hydroxymethyl)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


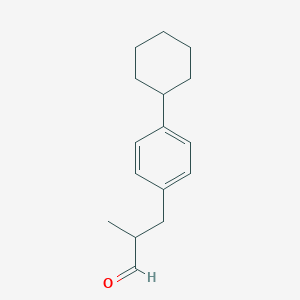



![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)
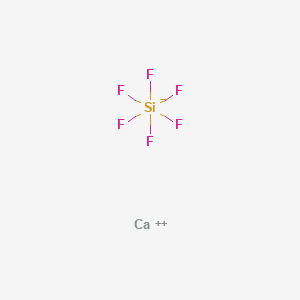


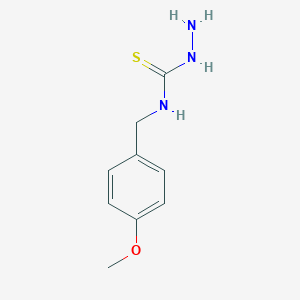
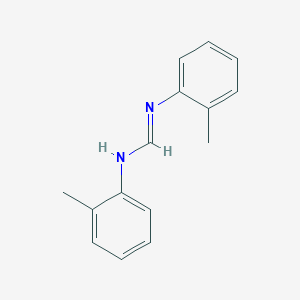

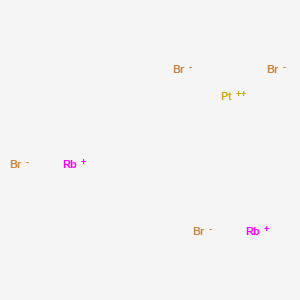

![Tris[2-(diethylamino)ethoxy]phenylsilane](/img/structure/B96925.png)
